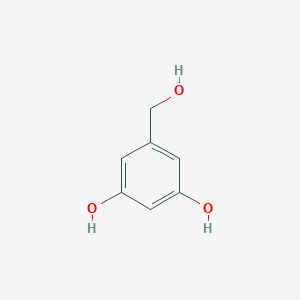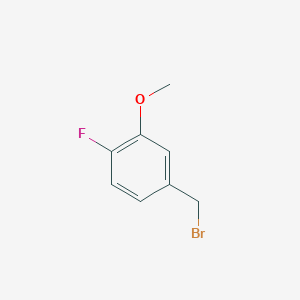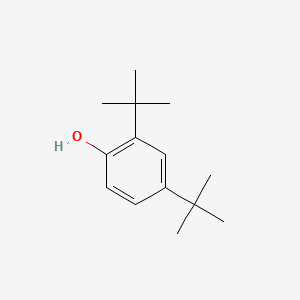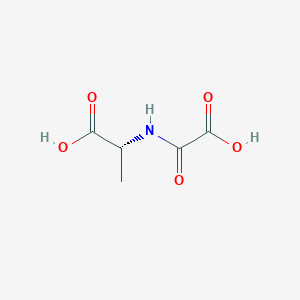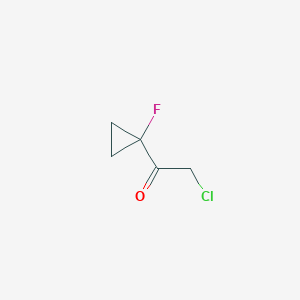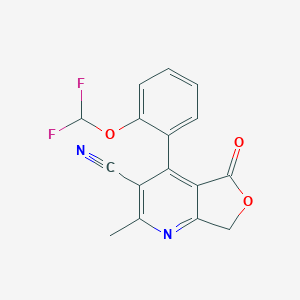![molecular formula C10H12N2O B135482 (S)-3-Amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one CAS No. 137036-54-5](/img/structure/B135482.png)
(S)-3-Amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one
Overview
Description
“(S)-3-Amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one” is a compound that falls under the category of azepines . Azepines are seven-membered heterocyclic compounds that contain one nitrogen atom . They are found in a variety of biologically active molecules .
Synthesis Analysis
The synthesis of azepine derivatives often involves the ring expansion of either five or six-membered compounds using various methods such as thermally, photo-chemically, and microwave irradiation . A specific synthesis method for a similar compound, “(E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one”, involves a condensation reaction from 3,4-dihydro-1H-benzo[b]azepin-2,5-dione and O-methylhydroxylamine .Molecular Structure Analysis
The molecular structure of azepine derivatives can be determined using various techniques such as HR-ESI-MS and extensive 1D and 2D NMR spectroscopic studies . The configuration at the C=N double bond can be determined by X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving azepine derivatives can be complex. For instance, the reaction of 2-nitrobenzyl isocyanide, 3-phenylpropanal, and benzyl (S)-2-(3-amino-2-oxo-2, 3, 4, 5- tetrahydro-1H-benzo[b]azepin-1-yl) acetate in methanol furnished a major diastereomer along with a minor one .Scientific Research Applications
1. Synthesis and Chemical Applications
- Phosphine-Catalyzed Synthesis : A study by Zhang et al. (2019) demonstrates the use of phosphine-catalyzed intermolecular cyclization to construct benzo[b]azepin-3-ones, which are structurally related to (S)-3-Amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one. This method is valuable for producing angiotensin-converting enzyme inhibitors (Zhang, Cai, Hong, & Kwon, 2019).
- Condensation Reaction Methodology : Ihnatenko et al. (2021) reported the preparation of (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one via a condensation reaction, highlighting a synthetic approach relevant to this class of compounds (Ihnatenko, Jones, & Kunick, 2021).
2. Medicinal Chemistry and Therapeutic Applications
- Constrained Pseudopeptide Analogues : Van der Poorten et al. (2018) explored the synthesis of trisubstituted 2-benzazepin-3-ones as constrained pseudopeptide analogues. These compounds, including 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (Aba), are used in therapeutic peptide mimetics (Van der Poorten, Jida, Tourwé, & Ballet, 2018).
- Opioid Peptide Analogues : Ballet et al. (2005) conducted a study on the synthesis of conformationally restricted dipeptidic moieties using 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (Aba), showing its application in modifying opioid receptor affinity and selectivity (Ballet, Frycia, Piron, Chung, Schiller, Kosson, Lipkowski, & Tourwé, 2005).
3. Novel Synthetic Approaches
- Ring Enlargement Techniques : Pauvert, Dupont, and Guingant (2002) reported a novel approach to synthesize the 1,5-dihydro-benzo[b]azepin-2-one ring system, which is a key component in various pharmacologically important compounds (Pauvert, Dupont, & Guingant, 2002).
properties
IUPAC Name |
(3S)-3-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6,11H2,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAKXRGQXZRTQC-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2NC(=O)[C@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

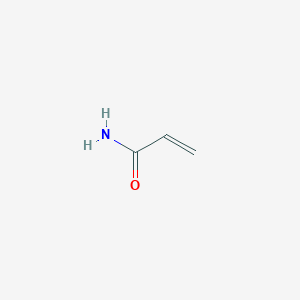
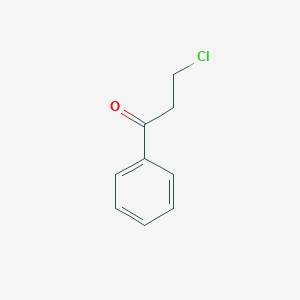
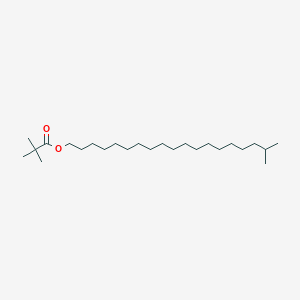
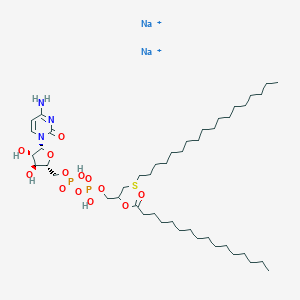
![(2S)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane](/img/structure/B135407.png)
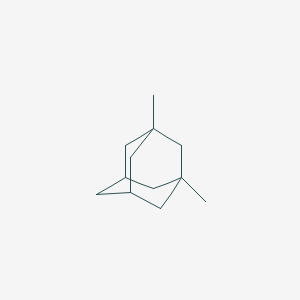
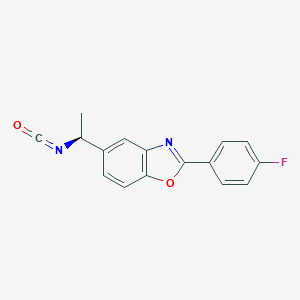
![8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B135414.png)
